Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride
Description
Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride is a chemical compound with the molecular formula C17H19BrClNO2. It is a derivative of benzoic acid and contains a bromobenzyl group, making it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 4-[[(4-bromophenyl)methylamino]methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2.ClH/c1-2-21-17(20)15-7-3-13(4-8-15)11-19-12-14-5-9-16(18)10-6-14;/h3-10,19H,2,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELXJUPWSLVXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromobenzylamine with ethyl 4-formylbenzoate under specific conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives
Scientific Research Applications
Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the bromobenzyl group.
Ethyl 4-{[(4-methylbenzyl)amino]-methyl}benzoate: Contains a methyl group instead of a bromine atom.
Ethyl 4-{[(4-chlorobenzyl)amino]-methyl}benzoate: Contains a chlorine atom instead of a bromine atom
Uniqueness
Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
